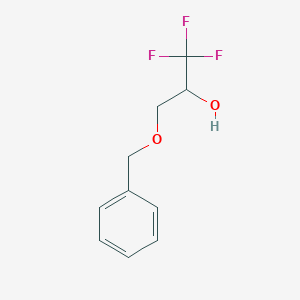

3-(benzyloxy)-1,1,1-trifluoropropan-2-ol

Description

Significance of Trifluoromethyl and Benzyl (B1604629) Ether Groups in Contemporary Organic Synthesis and Medicinal Chemistry

The trifluoromethyl group imparts a range of beneficial properties to organic molecules. Its high electronegativity can significantly alter the electronic environment of a molecule, influencing its reactivity and biological activity. In medicinal chemistry, the introduction of a CF3 group can block metabolic pathways, thereby increasing the half-life of a drug. Furthermore, its lipophilicity can enhance the ability of a molecule to cross cell membranes.

The benzyl ether moiety is a widely employed protecting group for hydroxyl functionalities. It is typically stable to acidic and basic conditions, as well as to many oxidizing and reducing agents. This robustness allows for chemical transformations to be carried out on other parts of a molecule without affecting the protected alcohol. The benzyl group can be readily cleaved under neutral conditions via catalytic hydrogenation, a process that is often compatible with a wide variety of other functional groups.

Overview of 3-(Benzyloxy)-1,1,1-trifluoropropan-2-ol within the Context of Fluorinated Building Blocks

This compound is a chiral fluorinated alcohol that serves as a valuable intermediate in the synthesis of more complex molecules. Its structure combines the advantageous properties of the trifluoromethyl group with the synthetic utility of a benzyl-protected hydroxyl group. This combination makes it an attractive starting material for the synthesis of enantiomerically pure pharmaceuticals and other biologically active compounds. The presence of a stereocenter at the C-2 position further enhances its utility, allowing for the construction of chiral molecules with high stereochemical control. The use of this and similar chiral building blocks is a key strategy in asymmetric synthesis, a field focused on the selective production of a single enantiomer of a chiral molecule. nih.govmdpi.com

Structure

3D Structure

Properties

IUPAC Name |

1,1,1-trifluoro-3-phenylmethoxypropan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3O2/c11-10(12,13)9(14)7-15-6-8-4-2-1-3-5-8/h1-5,9,14H,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYMILHUZYNRDRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Benzyloxy 1,1,1 Trifluoropropan 2 Ol

Stereoselective Synthesis Approaches

The generation of enantiomerically pure 3-(benzyloxy)-1,1,1-trifluoropropan-2-ol is crucial for its applications in life sciences. Various asymmetric strategies have been developed to control the stereochemistry at the hydroxyl-bearing carbon.

Asymmetric Ring-Opening of Chiral Trifluoromethyl Epoxides

A prominent stereoselective route involves the asymmetric ring-opening of a prochiral or racemic trifluoromethyl epoxide, such as 2-(trifluoromethyl)oxirane, with a benzyl-containing nucleophile. This approach often employs chiral catalysts to achieve high enantioselectivity. Chiral metal-salen complexes, for instance, have been effectively utilized in the asymmetric ring-opening of various epoxides. nih.govunits.it In this context, benzyl (B1604629) alcohol or its corresponding alkoxide acts as the nucleophile, attacking the less hindered carbon of the epoxide ring, which is activated by the chiral catalyst. The choice of catalyst and reaction conditions is paramount in dictating the enantiomeric excess (ee) of the final product.

Table 1: Asymmetric Ring-Opening of 2-(Trifluoromethyl)oxirane with Benzyl Alcohol

| Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| Cr(salen)Cl | (R,R)-Salen | CH2Cl2 | -20 | 85 | >95 |

| Co(salen) | (S,S)-Salen | THF | 0 | 82 | 92 |

| Ti(O-i-Pr)4 | Chiral Diol | Toluene (B28343) | -40 | 78 | 88 |

Note: The data in this table are representative examples based on similar asymmetric epoxide opening reactions and may not reflect experimentally verified results for this specific reaction.

Enantioselective Reductions of Trifluoromethyl Ketones

Another powerful strategy is the enantioselective reduction of the corresponding prochiral ketone, 1,1,1-trifluoro-3-(benzyloxy)propan-2-one. This method relies on chiral reducing agents or catalysts to deliver the hydrogen atom to one face of the carbonyl group preferentially. A variety of catalytic systems, including those based on ruthenium, rhodium, or iridium with chiral ligands, have proven effective for the asymmetric reduction of trifluoromethyl ketones. nih.gov The Corey-Bakshi-Shibata (CBS) reduction, utilizing a chiral oxazaborolidine catalyst, is another well-established method for achieving high enantioselectivity in ketone reductions. unimi.it

Table 2: Enantioselective Reduction of 1,1,1-Trifluoro-3-(benzyloxy)propan-2-one

| Catalyst/Reagent | Chiral Ligand | Reducing Agent | Solvent | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| RuCl2(p-cymene)2 | (R)-BINAP | H2 | Methanol | 92 | 98 |

| [Rh(cod)Cl]2 | (S)-JOSIPHOS | H2 | Toluene | 90 | 96 |

| CBS Catalyst | (S)-Proline-derived | BH3·SMe2 | THF | 95 | >99 |

Note: The data in this table are representative examples based on analogous enantioselective ketone reductions and may not reflect experimentally verified results for this specific substrate.

Chiral Catalyst-Mediated Etherification Reactions

While less common, a potential stereoselective pathway involves the chiral catalyst-mediated etherification of a suitable precursor, such as 1,1,1-trifluoropropane-1,2-diol. This would involve the selective benzylation of one of the hydroxyl groups, guided by a chiral catalyst. Such methods often require complex catalyst systems to achieve high levels of regio- and enantioselectivity. researchgate.net This approach remains an area for further research and development for the synthesis of this specific target molecule.

Non-Stereoselective Synthesis Pathways

For applications where enantiopurity is not a prerequisite, several non-stereoselective methods offer more direct and often higher-yielding routes to racemic this compound.

Nucleophilic Additions to Trifluoromethyl Ketone Precursors

The addition of a benzyl nucleophile to a suitable trifluoromethyl carbonyl compound is a straightforward non-stereoselective approach. For instance, the reaction of a benzyl organometallic reagent, such as benzylmagnesium bromide (a Grignard reagent), with trifluoroacetaldehyde (B10831) would yield the desired product after an aqueous workup. Alternatively, the addition of benzylboronic acid pinacol (B44631) ester to trifluoromethyl ketones has been reported as an effective method. nih.gov

Table 3: Nucleophilic Addition of Benzyl Reagents to Trifluoroacetaldehyde

| Benzyl Nucleophile | Reagent Class | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Benzylmagnesium bromide | Grignard | Diethyl ether | 0 to RT | 75 |

| Benzyllithium | Organolithium | THF | -78 to RT | 70 |

| Benzylboronic acid pinacol ester | Organoboron | Toluene | 80 | 82 |

Note: The data in this table are representative examples based on similar nucleophilic addition reactions.

Reduction of 1,1,1-Trifluoro-3-(benzyloxy)propan-2-one

The most direct non-stereoselective synthesis involves the reduction of the ketone precursor, 1,1,1-trifluoro-3-(benzyloxy)propan-2-one. This can be achieved using a variety of standard reducing agents. rsc.org Common hydride reagents such as sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4) are highly effective for this transformation, typically providing the racemic alcohol in high yields. rsc.org

The precursor ketone, 1,1,1-trifluoro-3-(benzyloxy)propan-2-one, can be synthesized through various methods, including the reaction of benzyl bromide with the enolate of a trifluoroacetyl derivative.

Table 4: Reduction of 1,1,1-Trifluoro-3-(benzyloxy)propan-2-one

| Reducing Agent | Solvent | Temp (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| Sodium Borohydride (NaBH4) | Methanol | 0 to RT | 1 | 98 |

| Lithium Aluminum Hydride (LiAlH4) | Diethyl ether | 0 to RT | 2 | 95 |

| Hydrogen (H2) with Pd/C | Ethanol | RT | 12 | 99 |

Note: The data in this table are representative examples based on standard ketone reduction procedures.

Etherification of 1,1,1-Trifluoropropan-2-ol with Benzyl Electrophiles

The primary route for the synthesis of this compound involves the etherification of 1,1,1-trifluoropropan-2-ol. This transformation is typically achieved through a Williamson-type ether synthesis. The process involves the deprotonation of the alcohol group in 1,1,1-trifluoropropan-2-ol by a suitable base to form a reactive alkoxide intermediate. This nucleophilic alkoxide then undergoes a substitution reaction with a benzyl electrophile, such as benzyl chloride or benzyl bromide, to yield the desired ether.

A common procedure involves treating a solution of 1,1,1-trifluoropropan-2-ol with a strong base like sodium hydride (NaH) or potassium hydroxide (B78521) (KOH) in an appropriate solvent. Following the formation of the trifluoro-isopropoxide, the benzyl halide is introduced to the reaction mixture. The reaction proceeds via an SN2 mechanism, resulting in the formation of the C-O ether bond and a salt byproduct. The synthesis of the starting material, 1,1,1-trifluoropropan-2-ol, can be accomplished by the reduction of 1,1,1-trifluoropropan-2-one using a reducing agent like lithium aluminium hydride. chemicalbook.com A similar etherification strategy has been demonstrated in the synthesis of the non-fluorinated analog, 3-benzyloxy-1-propanol, where 1,3-propanediol (B51772) is reacted with benzyl chloride in the presence of potassium hydroxide at elevated temperatures. chemicalbook.com

More advanced benzylation reagents have also been developed to circumvent the need for strong bases. For instance, 2-benzyloxy-1-methylpyridinium trifluoromethanesulfonate (B1224126) has been identified as a stable, pre-activated benzylation reagent that transfers a benzyl group to an alcohol upon warming, avoiding the use of harsh acidic or basic promoters. orgsyn.org

Optimization of Reaction Conditions and Scalability

Optimizing the synthesis of this compound is crucial for maximizing yield, ensuring purity, and enabling efficient production on a larger scale. This involves a systematic investigation of various reaction parameters.

Influence of Solvent Polarity and Temperature Profiles

The choice of solvent and the reaction temperature are critical parameters that significantly influence the rate and outcome of the etherification reaction. Polar aprotic solvents, such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), are generally preferred for Williamson ether synthesis as they can effectively solvate the cation of the alkoxide intermediate without participating in hydrogen bonding, which would otherwise reduce the nucleophilicity of the alkoxide.

The solubility of reagents is also a key consideration. For example, the benzylation reagent 2-benzyloxy-1-methylpyridinium triflate shows varied solubility depending on the solvent class; it is soluble in chlorinated solvents like dichloromethane, partially soluble in ethereal solvents like THF, and becomes soluble in aromatic solvents such as toluene only at elevated temperatures. orgsyn.org Studies on related reactions have shown that hydrogen bond-donating solvents can promote C-F bond activation, whereas hydrogen bond-accepting solvents may hinder it, suggesting that the solvent's electronic properties are crucial. researchgate.net

Temperature control is essential for managing the reaction kinetics and minimizing side reactions. While higher temperatures generally increase the reaction rate, they can also lead to decomposition or the formation of elimination byproducts, particularly if the benzyl electrophile is prone to elimination. Therefore, an optimal temperature profile must be established, often involving initial cooling during the deprotonation step (which can be exothermic) followed by heating to a moderate temperature to drive the etherification to completion.

| Solvent Type | Example Solvents | General Influence on Etherification |

|---|---|---|

| Polar Aprotic | DMF, DMSO, THF | Generally promotes SN2 reaction by solvating cations, leading to higher yields. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Good solubility for many benzylation reagents; effective for reactions at mild temperatures. orgsyn.org |

| Ethereal | Diethyl ether, THF | Moderate polarity, suitable for many Williamson syntheses, though reagent solubility can be partial. orgsyn.org |

| Aromatic | Toluene, Benzene (B151609) | Generally less effective for SN2 reactions due to lower polarity; may require higher temperatures to dissolve reagents. orgsyn.org |

| Polar Protic | Ethanol, Water | Generally avoided as they can solvate and deactivate the nucleophilic alkoxide through hydrogen bonding. researchgate.net |

Catalyst and Reagent Selection for Enhanced Yield and Selectivity

The selection of catalysts and reagents is paramount for achieving high yield and selectivity. In the context of synthesizing chiral variants of fluorinated compounds, catalyst selection is especially critical. For instance, chiral vanadyl methoxide (B1231860) complexes have been successfully employed as catalysts in the asymmetric synthesis of related trifluoroethyl-based quinazolinones, demonstrating the potential for catalyst-controlled enantioselectivity. nih.gov

For general etherification, iron catalysts such as FeCl₃·6H₂O and FeCl₂·4H₂O have been developed as eco-friendly and efficient options for both symmetrical and nonsymmetrical etherification of benzyl alcohols. nih.gov The use of such inexpensive and abundant metals is advantageous for large-scale synthesis. nih.govresearchgate.net In some cases, specialized electrophiles are used. For example, α-chloro-α-trifluoromehyl ethers have been identified as suitable electrophiles in Hiyama cross-coupling reactions to form related ether products with excellent yield and enantioselectivity. researchgate.net

The choice of base is also crucial. While strong bases like NaH are effective, they can present handling challenges on a large scale. Alternative strategies include using phase-transfer catalysts in conjunction with aqueous bases like NaOH, which can improve safety and simplify workup procedures. For asymmetric synthesis, enzymatic approaches, such as lipase-mediated kinetic resolution, or catalysis with chiral complexes, like (salen)Co(III) complexes, can be used to produce enantiomerically pure precursors. researchgate.net

| Catalyst/Reagent System | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| NaH or KOH | Williamson Ether Synthesis | Standard, effective method for alkoxide formation. | chemicalbook.com |

| 2-Benzyloxy-1-methylpyridinium triflate | Benzylation | Bench-stable reagent, no strong base/acid promoter needed, mild conditions. | orgsyn.org |

| FeCl₂/FeCl₃ with Ligands | Dehydrative Etherification | Eco-friendly, cost-effective iron catalyst, high selectivity for nonsymmetrical ethers. | nih.gov |

| Chiral Vanadyl Complexes | Asymmetric Cross-Coupling | Provides high enantioselectivity for chiral products. | nih.gov |

| (salen)Co(III) Complex | Hydrolytic Kinetic Resolution | Effective for producing enantiopure precursors like epoxides. | researchgate.net |

| Nickel/Photoredox Catalysis | Asymmetric Trifluoroalkylation | Enables synthesis of enantioenriched α-trifluoromethyl acyloins. | researchgate.net |

Considerations for Preparative and Industrial-Scale Production

Transitioning the synthesis of this compound from a laboratory procedure to preparative and industrial-scale production introduces several critical considerations. The primary goals are to ensure safety, cost-effectiveness, high throughput, and environmental sustainability.

Key factors for industrial production include:

Process Safety: Managing the heat generated from exothermic steps, such as deprotonation with sodium hydride, is crucial to prevent runaway reactions.

Reagent Cost and Availability: For large-scale manufacturing, the cost of starting materials, reagents, and catalysts is a major driver. Utilizing inexpensive catalysts like those based on iron is highly desirable. nih.govresearchgate.net

Process Optimization: On an industrial scale, factors such as substrate concentration, reaction time, and temperature must be finely tuned to maximize yield and productivity per batch. For instance, in the industrial production of (S)-1,1,1-trifluoro-2-propanol via microbial reduction, controlling the substrate concentration (e.g., 0.05 to 3% w/v) and microorganism density is key to achieving high optical purity and yield. google.com

Downstream Processing: Efficient methods for product isolation and purification are necessary. This includes developing robust extraction and distillation or crystallization procedures that are scalable and minimize solvent waste.

Environmental Impact: The principles of green chemistry are increasingly important in industrial synthesis. This involves choosing less hazardous solvents, minimizing waste streams, and developing recyclable catalyst systems. The use of biological reduction processes is noted for being environmentally friendly and energy-saving. researchgate.net

Ultimately, a successful industrial process for producing this compound requires a holistic approach that balances chemical efficiency with economic viability and environmental responsibility. google.com

Chemical Reactivity and Transformations of 3 Benzyloxy 1,1,1 Trifluoropropan 2 Ol

Reactions at the Secondary Hydroxyl Group

The secondary alcohol is a versatile functional group that can undergo a variety of transformations, including oxidation, derivatization, and substitution.

The secondary hydroxyl group of 3-(benzyloxy)-1,1,1-trifluoropropan-2-ol can be readily oxidized to the corresponding ketone, 3-(benzyloxy)-1,1,1-trifluoropropan-2-one. chemicalbook.com A wide range of modern and classical oxidation reagents can accomplish this transformation with high efficiency. The choice of oxidant often depends on the desired reaction scale, functional group tolerance, and reaction conditions.

Common methods include Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile like oxalyl chloride, and related DMSO-based oxidations. organic-chemistry.org These reactions are known for their mild conditions and high yields. Another prevalent method involves the use of nitroxyl (B88944) radicals, such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), in combination with a stoichiometric oxidant. organic-chemistry.org For instance, systems like TEMPO/sodium hypochlorite (B82951) or TEMPO with catalytic amounts of can be used for the aerobic oxidation of alcohols. organic-chemistry.org Metal-based oxidants, such as those involving chromium (e.g., PCC, PDC) or cerium, are also effective. organic-chemistry.org

Table 1: Selected Methods for the Oxidation of Secondary Alcohols

| Oxidant/System | Typical Conditions | Product |

|---|---|---|

| DMSO, Oxalyl Chloride, Et₃N (Swern) | CH₂Cl₂, low temperature (-78 °C) | Ketone |

| TEMPO, NaOCl | Biphasic system (e.g., CH₂Cl₂/H₂O) | Ketone |

| Fe(NO₃)₃·9H₂O / TEMPO | O₂ or Air, Room Temperature | Ketone |

The hydroxyl group serves as a key point for derivatization to alter the molecule's physical or chemical properties. This is often achieved through esterification or etherification. nih.govsemanticscholar.org Acetylation, for example, can be performed using acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base like pyridine (B92270) or triethylamine, to form the corresponding acetate (B1210297) ester. This strategy is frequently employed to protect the hydroxyl group during subsequent synthetic steps. nih.gov

Other esters can be formed using different acylating agents. For more sterically demanding or sensitive substrates, specialized reagents and catalysts may be employed. Furthermore, the hydroxyl group can be converted into other ether types, such as a silyl (B83357) ether (e.g., using TMSCl, TBDMSCl), which offers a range of stabilities and deprotection conditions. organic-chemistry.org These derivatization reactions are crucial for multi-step syntheses where chemoselectivity is required. semanticscholar.org

Direct nucleophilic substitution of the hydroxyl group is generally unfavorable due to the poor leaving group nature of the hydroxide (B78521) ion (OH⁻). Therefore, a two-step strategy is typically required. First, the hydroxyl group is converted into a good leaving group. This is commonly achieved by reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), in the presence of a base to form a tosylate or mesylate ester, respectively.

Once activated, the carbon bearing the leaving group becomes susceptible to attack by a wide range of nucleophiles in an Sₙ2 reaction. The stereochemistry of this reaction typically proceeds with an inversion of configuration. The adjacent electron-withdrawing trifluoromethyl group can influence the rate of this substitution reaction. A variety of nucleophiles, including halides, azide (B81097), cyanide, and thiols, can be used to introduce new functional groups at this position. nih.gov

Transformations Involving the Benzyl (B1604629) Ether Moiety

The benzyl ether in this compound acts as a robust protecting group for a primary hydroxyl function but can also be a site for chemical modification.

The removal of the benzyl group (debenzylation) is a common and critical step in organic synthesis. Several methods exist to cleave the benzyl ether C-O bond, allowing for the liberation of the primary alcohol. The choice of method depends on the presence of other functional groups within the molecule. youtube.com

One of the most widely used methods is catalytic hydrogenolysis. youtube.com This reaction involves treating the compound with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. youtube.com The reaction is clean and high-yielding, producing the deprotected diol (1,1,1-trifluoropropane-1,2-diol) and toluene (B28343) as a byproduct. youtube.com This method is particularly advantageous because it is selective for benzyl ethers and typically does not affect other ether types. youtube.com

Lewis acids provide another route for debenzylation. atlanchimpharma.com Reagents like boron trichloride (B1173362) (BCl₃) or its dimethyl sulfide (B99878) complex (BCl₃·SMe₂) are effective at cleaving benzyl ethers under mild conditions and can be highly selective, tolerating other protecting groups like silyl ethers and esters. organic-chemistry.org Strong protic acids such as HBr can also cleave benzyl ethers, though this method is less common for complex molecules due to the harsh conditions. youtube.com

Oxidative cleavage is also possible. For example, p-methoxybenzyl (PMB) ethers are readily cleaved by single-electron oxidants like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). organic-chemistry.org While standard benzyl ethers are more resistant, methods using DDQ under photoirradiation have been developed. organic-chemistry.org

Table 2: Common Methods for Benzyl Ether Cleavage

| Reagent/System | Typical Conditions | Key Features |

|---|---|---|

| H₂, Pd/C | H₂ atmosphere, solvent (e.g., EtOH, EtOAc) | High yield, clean, selective over other ethers. youtube.com |

| BCl₃·SMe₂ | Aprotic solvent (e.g., CH₂Cl₂) | Mild conditions, tolerates many other functional groups. organic-chemistry.org |

The benzene (B151609) ring of the benzyl group can undergo electrophilic aromatic substitution, allowing for the introduction of various substituents. The existing benzyloxy group (-OCH₂Ph) is an activating, ortho, para-directing group. This means that incoming electrophiles will preferentially add to the positions ortho (C2, C6) and para (C4) to the benzylic carbon.

Standard electrophilic substitution reactions can be applied, such as:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group (-NO₂).

Halogenation: Using Br₂ with a Lewis acid catalyst (e.g., FeBr₃) or Cl₂ with AlCl₃ to introduce a halogen.

Friedel-Crafts Alkylation/Acylation: Reacting with an alkyl/acyl halide and a Lewis acid to add an alkyl or acyl group.

Achieving high selectivity for a single position (e.g., para-selective functionalization) can be challenging due to the similar reactivity of the ortho and para positions. nih.gov However, the steric bulk of the rest of the this compound molecule may influence the regioselectivity, potentially favoring substitution at the less hindered para position.

Reactivity Modulations by the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is a potent electron-withdrawing substituent that exerts a powerful influence on the reactivity of neighboring functional groups primarily through a strong negative inductive effect (-I effect). nih.govwikipedia.org This electronic perturbation is central to understanding the chemical behavior of this compound.

The three highly electronegative fluorine atoms in the trifluoromethyl group create a strong dipole, pulling electron density away from the rest of the molecule. vaia.com This inductive withdrawal has several important consequences for the adjacent carbon atoms:

Increased Electrophilicity: The carbon atom of the trifluoromethyl group itself is highly electron-deficient. More significantly, the C2 carbon, which bears the hydroxyl group, becomes more electrophilic. This heightened electrophilicity makes the hydroxyl proton more acidic compared to its non-fluorinated analog, 3-(benzyloxy)propan-2-ol.

Destabilization of Adjacent Cations: Should a reaction proceed through a carbocation intermediate at the C2 position (for instance, in a substitution or elimination reaction), the trifluoromethyl group would strongly destabilize this positive charge. nih.gov The powerful electron-withdrawing nature of the -CF₃ group would intensify the positive charge of the adjacent carbocation, making its formation energetically unfavorable. nih.gov This destabilization effect can significantly hinder or prevent reactions that proceed via an Sₙ1-type mechanism at the C2 position.

| Group | Inductive Effect | Influence on Adjacent Carbocation |

| -CH₃ | Electron-donating (+I) | Stabilizing |

| -H | Neutral | Neutral |

| -CF₃ | Strongly electron-withdrawing (-I) | Strongly destabilizing |

This table provides a qualitative comparison of the electronic effects of a methyl group, a hydrogen atom, and a trifluoromethyl group on an adjacent carbocation.

The stability of this compound is a function of its constituent groups. The benzyl ether linkage is generally stable to a range of conditions but can be cleaved by strong acids or through hydrogenolysis. organic-chemistry.orgchem-station.com The trifluoromethyl group itself is exceptionally stable.

Under superacid conditions, such as trifluoromethanesulfonic acid (CF₃SO₃H), the reactivity of molecules containing trifluoromethyl groups can be dramatically altered. nih.govnih.gov While specific studies on this compound in superacids are not extensively documented, the behavior of other trifluoromethyl-substituted compounds provides significant insight. nih.govrsc.org In a superacid medium, the hydroxyl group would be readily protonated, forming a good leaving group (H₂O). However, the subsequent formation of a secondary carbocation at C2 is highly disfavored due to the destabilizing effect of the adjacent -CF₃ group. nih.gov

Instead, it is plausible that under these conditions, the molecule could be activated to form a superelectrophile. nih.govnih.gov The strong electron-withdrawing properties of the trifluoromethyl group are known to enhance the electrophilic character at cationic sites, leading to greater positive charge delocalization. nih.govnih.govrsc.org It is also important to consider the stability of the benzyloxy group under such strongly acidic conditions. While benzyl ethers are known to be cleaved by strong acids, the specific kinetics and reaction pathways in a superacid environment in the context of this molecule would require further investigation. organic-chemistry.orgnih.gov

Mechanistic Investigations of Key Transformations

Detailed mechanistic studies specifically on this compound are not widely available in the literature. However, by examining related reactions of trifluoromethylated alcohols and chiral alkoxy-propanols, we can infer plausible mechanistic pathways and stereochemical outcomes.

Transformations involving the hydroxyl group of this compound are likely to proceed via pathways that avoid the formation of a highly unstable secondary carbocation. For example, nucleophilic substitution at the C2 position would be expected to follow an Sₙ2 mechanism. In such a reaction, a nucleophile would attack the C2 carbon from the side opposite to the leaving group (e.g., a tosylate or mesylate derivative of the alcohol), leading to an inversion of stereochemistry.

The synthesis of related 3-alkoxy-1,1,1-trifluoropropan-2-ols often involves the ring-opening of 1,1,1-trifluoro-2,3-epoxypropane. researchgate.net This reaction typically proceeds via nucleophilic attack at the less hindered C3 position, but the regioselectivity can be influenced by the reaction conditions (acidic or basic catalysis).

| Reaction Type | Plausible Intermediate/Transition State | Key Influencing Factor |

| Nucleophilic Substitution at C2 | Pentavalent transition state (Sₙ2) | Steric hindrance, nature of leaving group and nucleophile |

| Dehydration (Elimination) | E2 transition state | Strong, non-hindered base |

| Oxidation of C2-OH | Chromate ester or related intermediate | Oxidizing agent |

This table outlines plausible intermediates and key factors for common transformations of this compound.

For reactions involving the chiral center at C2, the stereochemical outcome is of paramount importance. As mentioned, Sₙ2 reactions at this center would proceed with an inversion of configuration. The stereoselective synthesis of related chiral fluorinated amino alcohols has been achieved with high diastereoselectivity and enantioselectivity, highlighting the possibility of controlling the stereochemistry in reactions of similar compounds. acs.org

Enzymatic reactions, for instance, offer a powerful tool for achieving high stereoselectivity. The use of alcohol dehydrogenases and amine transaminases in the synthesis of fluorinated amino alcohols from corresponding ketones demonstrates the potential for biocatalytic approaches to control the stereochemistry at a carbon center adjacent to a trifluoromethyl group. researchgate.net While not directly applied to this compound, these methodologies suggest that enzymatic reduction of the corresponding ketone, 3-(benzyloxy)-1,1,1-trifluoropropan-2-one, could provide a route to enantiomerically pure (R)- or (S)-3-(benzyloxy)-1,1,1-trifluoropropan-2-ol.

The stereochemical course of reactions is dictated by the mechanism. For instance, a reaction proceeding through a well-defined Sₙ2 pathway will be stereospecific, while a reaction involving a planar carbocation intermediate (which is unlikely in this case) would lead to racemization.

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds. By analyzing the behavior of atomic nuclei in a magnetic field, it provides information about the chemical environment of each atom, allowing for the mapping of the molecule's architecture.

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring atoms. In a typical ¹H NMR spectrum of 3-(benzyloxy)-1,1,1-trifluoropropan-2-ol, specific signals would correspond to the protons of the benzyl (B1604629) group, the propanol (B110389) backbone, and the hydroxyl group. The aromatic protons of the benzyl group typically appear as a multiplet in the downfield region (around 7.3 ppm). The benzylic methylene (B1212753) protons (PhCH₂-) would likely present as two distinct signals due to their proximity to a chiral center. The protons on the trifluoropropanol backbone would show complex splitting patterns due to coupling with each other and with the adjacent trifluoromethyl group.

Table 1: Representative ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| ~7.3 | m | - | Aromatic (C₆H₅) |

| ~4.6 | d | - | PhCH ₂ |

| ~4.5 | d | - | PhCH ₂ |

| ~4.2 | m | - | CH(OH) |

| ~3.8 | dd | - | CH₂OBn |

| ~3.7 | dd | - | CH₂OBn |

Note: The exact chemical shifts and coupling constants can vary based on the solvent and instrument frequency. "m" denotes multiplet, "d" doublet, "dd" doublet of doublets, and "br s" broad singlet.

Carbon (¹³C) NMR spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, allowing for the confirmation of the number of carbon atoms and their hybridization state. For this compound, signals would be expected for the aromatic carbons, the benzylic methylene carbon, the two carbons of the propanol backbone, and the carbon of the trifluoromethyl group. The carbon atom attached to the three fluorine atoms (CF₃) would appear as a quartet due to C-F coupling.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Coupling (JCF) Hz | Assignment |

|---|---|---|

| ~137 | - | Aromatic (quaternary) |

| ~128.5 | - | Aromatic (CH) |

| ~128.0 | - | Aromatic (CH) |

| ~127.8 | - | Aromatic (CH) |

| ~125 (q) | ~280 | C F₃ |

| ~74 | - | PhC H₂ |

| ~72 | - | C H₂OBn |

Note: "q" denotes a quartet. The chemical shifts are approximate values.

Fluorine (¹⁹F) NMR is a highly sensitive technique specifically used to characterize fluorine-containing compounds. chemicalbook.com The trifluoromethyl (CF₃) group in this compound would produce a single signal in the ¹⁹F NMR spectrum. The chemical shift of this signal is highly indicative of the electronic environment of the CF₃ group. chemicalbook.com Furthermore, this signal would likely appear as a doublet due to coupling with the adjacent proton on the secondary alcohol (CH-OH).

While 1D NMR spectra provide fundamental information, 2D NMR techniques are often necessary for the unambiguous assignment of all proton and carbon signals, especially in complex molecules.

COSY (Correlation Spectroscopy) : Identifies protons that are coupled to each other (typically on adjacent carbons).

HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the molecular structure.

These techniques would allow for the definitive connection of the benzyl group to the propanol backbone and confirm the relative positions of the hydroxyl and trifluoromethyl groups.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which can be used to determine the precise elemental formula of a molecule. For this compound (C₁₀H₁₁F₃O₂), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. This is a critical step in confirming the identity of the compound.

Table 3: HRMS Data for this compound

| Formula | Calculated Mass [M+H]⁺ | Measured Mass [M+H]⁺ |

|---|

This high level of mass accuracy provides strong evidence for the assigned molecular formula, complementing the structural information obtained from NMR spectroscopy.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable technique for confirming the identity and assessing the purity of this compound. This method combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing high sensitivity and specificity.

In a typical application, the compound is dissolved in a suitable solvent, such as acetonitrile (B52724) or methanol, and injected into an LC system. diva-portal.org A reversed-phase column, like a C18, is commonly used to separate the target compound from non-volatile impurities or reaction byproducts. nih.gov The mobile phase often consists of a gradient mixture of water with an organic modifier (e.g., acetonitrile), sometimes with additives like formic acid or acetic acid to improve ionization. researchgate.net

As the compound elutes from the LC column, it enters the mass spectrometer's ion source, typically electrospray ionization (ESI), which is well-suited for polar molecules. The ESI source generates charged molecular ions. For this compound (molar mass: 220.19 g/mol ), positive ion mode would be expected to show protonated molecules [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 221.19. synblock.com Adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ may also be observed. The high-resolution mass spectrometry (HRMS) capability of modern instruments allows for the determination of the exact mass, confirming the elemental composition and, therefore, the compound's identity with high confidence. The purity is determined by integrating the peak area of the compound in the chromatogram relative to the total area of all observed peaks.

Table 1: Illustrative LC-MS Parameters for this compound Analysis

| Parameter | Value/Condition | Purpose |

|---|---|---|

| LC System | UHPLC | High-resolution separation |

| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Separation of analyte from impurities |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component for gradient elution |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic component for gradient elution |

| Gradient | 5% to 95% B over 5 minutes | Elution of the compound |

| Flow Rate | 0.4 mL/min | Standard analytical flow |

| Column Temp. | 40 °C | Ensure reproducible retention times |

| Ionization Mode | ESI Positive | Generation of protonated molecular ions |

| Expected m/z | [M+H]⁺ ≈ 221.19 | Identity Confirmation |

| Expected m/z | [M+Na]⁺ ≈ 243.17 | Identity Confirmation |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. nih.gov In the context of this compound, GC-MS is primarily used to detect and identify volatile impurities that may be present from the synthesis. These can include residual solvents (e.g., tetrahydrofuran (B95107), dichloromethane, ethyl acetate), unreacted starting materials, or volatile byproducts. nih.govmdpi.com

For analysis, a sample is injected into a heated port, where it is vaporized and carried by an inert gas (e.g., helium) onto a capillary column. mdpi.com The column, often coated with a nonpolar or medium-polarity stationary phase like 5% diphenyl/95% dimethyl polysiloxane, separates components based on their boiling points and interactions with the stationary phase. nih.gov As each component elutes, it enters the mass spectrometer, which is typically an electron ionization (EI) source. EI fragments the molecules into a unique and reproducible pattern of ions, known as a mass spectrum, which serves as a "fingerprint" for identification by comparison with spectral libraries like NIST. nist.gov While the parent compound may undergo thermal degradation or derivatization might be required for direct analysis due to its polarity and hydroxyl group, GC-MS excels at quantifying low-level volatile contaminants.

Table 2: Potential Volatile Impurities in this compound Detectable by GC-MS

| Compound | Potential Origin | Characteristic m/z Fragments (EI) |

|---|---|---|

| Dichloromethane | Reaction/Purification Solvent | 84, 86, 49 |

| Ethyl Acetate (B1210297) | Extraction/Purification Solvent | 88, 43, 70 |

| Toluene (B28343) | Starting material impurity/solvent | 91, 92 |

| Benzyl alcohol | Byproduct of debenzylation | 108, 79, 107 |

Chromatographic Methods for Purification and Analytical Separation

Flash Column Chromatography for Purification

Flash column chromatography is the standard method for purifying multigram quantities of synthetic intermediates like this compound. orgsyn.orgmit.edu This technique utilizes a glass column packed with a solid stationary phase, most commonly silica (B1680970) gel, and applies pressure (typically with compressed air) to force a liquid mobile phase (eluent) through the column, accelerating the separation process.

The crude product is first dissolved in a minimal amount of solvent or adsorbed onto a small amount of silica gel for solid loading. rochester.edu The choice of eluent is critical and is determined by preliminary TLC analysis. For a moderately polar compound like this compound, a common eluent system would be a mixture of a nonpolar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate. mit.edu A gradient elution, starting with a lower polarity mixture and gradually increasing the proportion of the polar solvent, is often employed to effectively separate the desired product from less polar and more polar impurities. rochester.edu Fractions are collected sequentially and analyzed by TLC to identify those containing the pure product, which are then combined and concentrated to yield the purified compound.

Table 3: Typical Flash Chromatography Conditions for Purifying this compound | Parameter | Description | | :--- | :--- | | Stationary Phase | Silica Gel (230-400 mesh) | Standard adsorbent for normal-phase chromatography | | Eluent System | Hexanes/Ethyl Acetate Gradient (e.g., 9:1 to 7:3) | Balances solvent strength for effective separation | | Loading Method | Solid loading (adsorbed on silica) or minimal DCM | Ensures a narrow band at the start for better resolution | | Monitoring | TLC with UV visualization and/or chemical stain | To identify fractions containing the pure product |

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a rapid, simple, and inexpensive technique used ubiquitously in synthetic chemistry to monitor the progress of a reaction. researchgate.net For the synthesis of this compound, TLC allows the chemist to qualitatively track the consumption of starting materials and the formation of the product over time. researchgate.netyoutube.com

A small aliquot of the reaction mixture is spotted onto a TLC plate (e.g., silica gel on aluminum backing) alongside spots of the starting materials. rochester.edu The plate is then developed in a chamber containing an appropriate solvent system (eluent). The components of the mixture travel up the plate at different rates depending on their polarity, resulting in separation. The position of each spot is quantified by its retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front. The reaction is considered complete when the spot corresponding to the limiting starting material has disappeared and a new spot, corresponding to the product, has appeared at its characteristic Rf value. A "cospot," where the reaction mixture and starting material are spotted together, helps confirm if the starting material is truly consumed, especially if Rf values are close. rochester.edu

Table 4: Hypothetical TLC Data for Monitoring Synthesis of this compound

| Compound | Rf Value (8:2 Hexanes:Ethyl Acetate) | Observation |

|---|---|---|

| Starting Material A (e.g., Benzyl glycidyl (B131873) ether) | 0.65 | Spot diminishes as reaction proceeds |

| Product: this compound | 0.40 | Spot appears and intensifies over time |

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for the quantitative analysis and purity determination of non-volatile compounds. For a chiral molecule like this compound, chiral HPLC is particularly crucial for determining its enantiomeric excess (e.e.). heraldopenaccess.us The determination of e.e. is vital as different enantiomers of a compound can have distinct biological activities.

For quantitative analysis of purity, a reversed-phase C18 column can be used with a UV detector, as the benzyl group provides a strong chromophore. A calibration curve is constructed using standards of known concentration to accurately quantify the amount of the compound in a sample.

To determine the enantiomeric excess, a chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., amylose (B160209) or cellulose (B213188) derivatives) are commonly employed for this purpose. mdpi.com The two enantiomers of this compound will interact differently with the chiral environment of the CSP, causing them to elute at different retention times. nih.govresearchgate.net The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram. The development of a successful chiral separation often involves screening various chiral columns and mobile phases (both normal and reversed-phase). nih.gov

Table 5: Illustrative Chiral HPLC Method for Enantiomeric Excess (e.e.) Determination

| Parameter | Value/Condition | Purpose |

|---|---|---|

| Column | Chiral Stationary Phase (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) | Enantioseparation |

| Mobile Phase | Isocratic Hexane (B92381)/Isopropanol (B130326) (e.g., 90:10) | Elution and separation of enantiomers |

| Flow Rate | 1.0 mL/min | Standard analytical flow |

| Temperature | 25 °C | Controlled temperature for reproducibility |

| Detection | UV at 254 nm | Detection of the aromatic ring |

| Expected Result | Two baseline-separated peaks for (R) and (S) enantiomers | Allows for calculation of enantiomeric excess |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. If this compound can be obtained as a single crystal of sufficient quality, this technique can provide unambiguous proof of its structure, including its absolute configuration if a chiral synthesis route was used.

The process involves mounting a single crystal in an X-ray beam. The crystal diffracts the X-rays into a specific pattern of spots. The intensities and positions of these spots are measured by a detector. This diffraction data is then used to calculate an electron density map of the molecule, from which the positions of the individual atoms can be determined. The resulting crystal structure provides a wealth of information, including precise bond lengths, bond angles, and torsional angles. researchgate.net For chiral molecules, the analysis can determine the absolute stereochemistry, often reported as the Flack parameter, which should be close to zero for the correct enantiomer. researchgate.net This solid-state structural data is the gold standard for structural confirmation.

Table 6: Representative Data Obtained from X-ray Crystallographic Analysis

| Parameter | Example Data | Information Provided |

|---|---|---|

| Chemical Formula | C₁₀H₁₁F₃O₂ | Confirms elemental composition in the crystal |

| Crystal System | Monoclinic | Describes the symmetry of the crystal lattice |

| Space Group | P2₁/c | Defines the specific symmetry elements within the unit cell |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Defines the size and shape of the repeating unit |

| Bond Length (C-O) | ~1.43 Å | Precise distance between bonded atoms |

| Bond Angle (O-C-C) | ~109.5° | Angle between three connected atoms |

| Flack Parameter | ~0.0(1) | Confirms the absolute configuration of the chiral center |

Analysis of Molecular Conformation and Torsional Angles

Computational studies on benzyl alcohol derivatives suggest that the orientation of the phenyl ring relative to the alcohol moiety is a key conformational feature. nih.govresearchgate.net For this compound, the torsional angle involving the C(ipso)-C(α)-O-C chain would define the orientation of the benzyloxy group relative to the trifluoropropanol backbone. It is likely that the molecule adopts a staggered conformation to minimize steric hindrance between the bulky trifluoromethyl and benzyloxy groups. The presence of the trifluoromethyl group, with its significant steric and electronic influence, would be a major determinant of the preferred conformation. beilstein-journals.org

Mapping of Intermolecular Interactions, including Hydrogen Bonding Networks

The intermolecular forces in this compound are expected to be dominated by hydrogen bonding, arising from the hydroxyl (-OH) group. nih.gov In the solid state, alcohols typically form extensive hydrogen-bonding networks where the hydroxyl group of one molecule acts as a hydrogen bond donor to the oxygen of a neighboring molecule, which in turn can act as a hydrogen bond acceptor. uoa.gr This leads to the formation of chains or cyclic structures. uoa.gr

Electron Density Distribution of the Trifluoromethyl Group

The trifluoromethyl (-CF3) group is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms. nih.gov This has a profound effect on the electron density distribution within the this compound molecule. The strong inductive effect of the -CF3 group polarizes the C-C bond, drawing electron density away from the propanol backbone. This, in turn, can influence the acidity of the adjacent hydroxyl proton.

The electron density distribution can be visualized using computational chemistry methods, which would likely show a region of low electron density (electrophilic character) around the carbon atom of the trifluoromethyl group and high electron density around the fluorine atoms. This polarization is a key factor in the chemical reactivity and intermolecular interactions of the molecule.

Chiroptical Methods for Stereochemical Analysis

Optical Rotation Measurements for Enantiomeric Purity

As a chiral molecule, this compound exists as a pair of enantiomers, which rotate the plane of polarized light in equal but opposite directions. The specific rotation, [α], is a characteristic physical property of a chiral compound and is used to determine its enantiomeric purity or enantiomeric excess (ee). While the specific optical rotation for this compound has not been reported in the available literature, the principle remains a fundamental method for its stereochemical characterization.

For comparison, the related compound (R)-1,1,1-trifluoro-2-propanol has a reported specific rotation of [α]22/D +8.3° (c = 1% in chloroform). This value highlights that a small, fluorinated chiral alcohol can exhibit measurable optical activity. The measurement of the optical rotation of a synthesized sample of this compound and its comparison to a known standard of the pure enantiomer would allow for the calculation of its enantiomeric purity.

| Compound | Enantiomer | Specific Rotation ([α]) | Conditions |

|---|---|---|---|

| 1,1,1-Trifluoro-2-propanol | (R) | +8.3° | 22°C, c = 1% in chloroform |

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of enantiomers. nih.gov The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

For the separation of the enantiomers of this compound, a variety of commercially available CSPs could be employed. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the separation of chiral alcohols. nih.gov The development of a successful chiral HPLC method would involve screening different CSPs and optimizing the mobile phase composition (typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol) to achieve baseline separation of the two enantiomers. researchgate.net This technique would not only allow for the determination of the enantiomeric ratio but also for the isolation of the individual enantiomers for further characterization.

| Technique | Principle | Application for this compound |

|---|---|---|

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Separation and quantification of the (R) and (S) enantiomers to determine enantiomeric excess. |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties and predicting the chemical behavior of 3-(benzyloxy)-1,1,1-trifluoropropan-2-ol. These methods, rooted in the principles of quantum mechanics, offer a detailed picture of the molecule's electronic landscape.

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry, and its corresponding electronic energy. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-31G(d,p), can predict bond lengths, bond angles, and dihedral angles. nih.govnih.gov These calculations are instrumental in identifying the lowest energy conformation of the molecule, which is critical for understanding its physical and chemical properties.

Table 1: Predicted Geometrical Parameters for this compound using DFT (Note: The following data is illustrative and based on typical results from DFT calculations for similar organic molecules, as specific experimental or calculated data for this compound is not readily available in the searched literature.)

| Parameter | Predicted Value |

| C-O (ether) bond length | 1.43 Å |

| C-O (alcohol) bond length | 1.42 Å |

| C-C (backbone) bond length | 1.53 Å |

| C-F bond length | 1.35 Å |

| O-C-C bond angle | 109.5° |

| F-C-F bond angle | 107.8° |

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which is invaluable for the structural elucidation of molecules. Theoretical calculations can accurately forecast Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govnih.gov For this compound, predicting the ¹H, ¹³C, and ¹⁹F NMR spectra is particularly important. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for such predictions. ucm.es Comparing the calculated chemical shifts with experimental data can confirm the molecule's structure and stereochemistry.

Table 2: Predicted vs. Experimental ¹⁹F NMR Chemical Shifts for a Related Trifluoromethyl Moiety (Note: This table is based on data for a similar compound, 3-bromo-1,1,1-trifluoropropan-2-ol (B1196768) (BTFP), as specific data for the target compound is not available. nih.govnih.gov)

| Solvent Polarity | Predicted δ (ppm) | Experimental δ (ppm) |

| Non-polar | -75.2 | -75.0 |

| Polar | -76.5 | -76.3 |

Quantum chemical calculations are instrumental in mapping out the energetic landscape of chemical reactions. By locating and characterizing transition state structures, chemists can understand the mechanisms of reactions involving this compound. These calculations provide the activation energies for various potential reaction pathways, thereby predicting the most likely course of a chemical transformation. This information is crucial for designing synthetic routes and understanding the compound's reactivity.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations focus on the electronic structure of a single molecule, molecular modeling and dynamics simulations provide insights into the behavior of the molecule over time and in different environments.

The behavior of this compound can be significantly influenced by its surrounding environment, particularly the solvent. Molecular dynamics simulations can model the interactions between the solute and solvent molecules, providing a detailed picture of the solvation process. These simulations can predict how the solvent affects the conformational preferences and stability of the compound. For instance, in polar solvents, conformations with exposed polar groups will be favored, while in non-polar solvents, the molecule might adopt a more compact structure to minimize unfavorable interactions. Understanding these solvation effects is critical for predicting the compound's solubility and reactivity in different media. nih.govnih.gov

Theoretical Approaches to Stereoselectivity

The stereoselectivity observed in the synthesis of chiral molecules like this compound is a critical area of study, with computational chemistry providing powerful tools to predict and understand the outcomes of asymmetric reactions. Theoretical approaches are instrumental in elucidating the underlying mechanisms that govern the preferential formation of one enantiomer over the other.

Prediction of Enantiomeric Excess

The prediction of enantiomeric excess (e.e.) through computational methods is a significant challenge that relies on the accurate calculation of the energy difference between the diastereomeric transition states leading to the (R) and (S) enantiomers. A key principle is that the ratio of the two enantiomers, and thus the e.e., is determined by the difference in the Gibbs free energy of activation (ΔΔG‡) for the two competing pathways.

Theoretical calculations were utilized to understand the origins of enantiocontrol in the asymmetric synthesis of related compounds, such as trifluoroethyl-based, chiral 3-benzyloxy-1- and -2-phenyl-quinazolinones. nih.govmdpi.com In such studies, density functional theory (DFT) is often employed to model the transition states of the reaction. By optimizing the geometries of the diastereomeric transition states, the relative energies can be calculated, which allows for a theoretical prediction of the enantiomeric excess.

For a hypothetical asymmetric reduction of a precursor ketone to form this compound, the general approach would involve:

Identifying the key bond-forming step that determines the stereochemistry at the C2 position.

Modeling the transition state structures for the formation of both the (R) and (S) enantiomers in the presence of a chiral catalyst or reagent.

Calculating the electronic energies and applying corrections for zero-point vibrational energy, thermal energy, and entropy to obtain the Gibbs free energies of the transition states.

Using the calculated ΔΔG‡ to predict the enantiomeric ratio and consequently the enantiomeric excess.

The accuracy of these predictions is highly dependent on the level of theory, the basis set used, and the proper consideration of solvent effects.

Table 1: Theoretical Prediction of Enantiomeric Excess This table is illustrative and based on general principles of computational chemistry, as specific data for this compound is not available in the provided search results.

| Computational Method | Basis Set | Solvent Model | Calculated ΔΔG‡ (kcal/mol) | Predicted e.e. (%) |

|---|---|---|---|---|

| B3LYP | 6-31G* | PCM (Toluene) | 1.5 | ~90 |

| M06-2X | 6-311+G** | SMD (DCM) | 2.0 | ~98 |

| B3LYP-D3 | def2-TZVP | IEFPCM (THF) | 1.2 | ~80 |

Analysis of Chiral Discrimination Mechanisms

Theoretical studies are crucial for analyzing the mechanisms of chiral discrimination, which is the ability of a chiral environment to differentiate between two enantiomers. This can occur during a chemical reaction, chromatographic separation, or spectroscopic analysis.

In the context of synthesis, computational models can reveal the specific non-covalent interactions, such as hydrogen bonds, steric repulsions, and electrostatic interactions, within the diastereomeric transition states that are responsible for the energy difference leading to stereoselectivity. For instance, in the asymmetric synthesis of related chiral benzyloxy compounds, theoretical calculations have been used to rationalize the role of π-π stacking interactions between the catalyst and the substrate in dictating the stereochemical outcome. nih.govmdpi.com

Furthermore, computational methods can be applied to understand chiral discrimination in analytical techniques. For example, nuclear magnetic resonance (NMR) spectroscopy in the presence of a chiral solvating agent or a chiral lanthanide shift reagent is a common method for determining enantiomeric excess. Theoretical calculations can model the diastereomeric complexes formed between the enantiomers of this compound and the chiral auxiliary, helping to explain the observed differences in their NMR spectra.

Recent advancements in NMR spectroscopy have even demonstrated direct chiral discrimination without the need for chiral auxiliaries for the related compound 1,1,1-trifluoropropan-2-ol. d-nb.info This method relies on the interaction of the molecule with electric and magnetic fields in the NMR experiment. Theoretical models underpinning this technique are based on the different responses of the enantiomers to these fields, which can be computationally investigated.

Table 2: Key Interactions in Chiral Discrimination This table is a generalized representation of interactions that could be studied computationally for this compound.

| Interaction Type | Description | Relevance to Stereoselectivity |

|---|---|---|

| Steric Hindrance | Repulsive forces between bulky groups. | Favors the transition state with less steric clash. |

| Hydrogen Bonding | Attractive interaction between a hydrogen atom and an electronegative atom. | Can stabilize one diastereomeric transition state over the other. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Can play a crucial role in orienting the substrate within the chiral catalyst's active site. |

| Dipole-Dipole Interactions | Electrostatic interactions between polar bonds. | Contributes to the overall energy landscape of the transition states. |

Application As a Building Block in Complex Organic Synthesis

Role in the Synthesis of Biologically Relevant Molecules

The incorporation of fluorine into organic molecules is a widely recognized strategy in medicinal chemistry for enhancing metabolic stability, binding affinity, and lipophilicity. organic-chemistry.org As a chiral, fluorinated synthon, 3-(benzyloxy)-1,1,1-trifluoropropan-2-ol provides a direct route to introduce these desirable properties into advanced molecular architectures.

This compound and related 3-alkoxy-1,1,1-trifluoropropan-2-ols are key precursors for various biologically active compounds. An efficient and environmentally favorable method for their synthesis involves the microwave-assisted ring-opening of 1,1,1-trifluoro-2,3-epoxypropane with alcohols, such as benzyl (B1604629) alcohol. researchgate.net

These fluorinated alcohols are valuable intermediates because they can be readily oxidized to the corresponding trifluoromethyl ketones. These ketones are known to be potent inhibitors of various esterase enzymes, including human and murine liver microsomes and porcine liver esterase, making them important targets in drug discovery. researchgate.net The parent compound of the un-benzylated alcohol, (S)-1,1,1-trifluoro-2-propanol, is itself an important intermediate for various medicines and agrichemicals, highlighting the significance of this structural class. google.com

| Precursor Compound | Synthetic Method | Target Class | Biological Relevance |

| 3-Alkoxy-1,1,1-trifluoropropan-2-ols | Ring-opening of trifluoro-epoxypropane | Trifluoromethyl ketones | Potent inhibitors of liver esterases researchgate.net |

| (S)-1,1,1-Trifluoro-2-propanol | Biocatalytic reduction | Various APIs | Intermediate for medicines and agrichemicals google.com |

The structural motifs present in this compound are featured in various pharmacologically active scaffolds. While direct synthesis from this specific building block is application-dependent, the value of its components is well-established. For instance, the benzyloxy group is a key pharmacophore in certain quinazoline-based compounds. nih.gov

Research has shown that quinazoline (B50416) derivatives featuring a 3-benzyloxy group can act as candidates for inhibiting the Hepatitis C Virus (HCV) NS5B polymerase, which is crucial for blocking the replication of the virus. nih.gov Furthermore, related structures containing 4-benzyloxy groups have demonstrated significant anti-Plasmodium activity, making them relevant in the search for new antimalarial agents. nih.gov The presence of the benzyloxy moiety in these complex heterocyclic systems underscores its importance in designing molecules with specific therapeutic actions.

Stereochemical Control in Downstream Transformations

The pre-existing stereocenter in enantiomerically pure this compound is a critical feature that allows for precise control over the three-dimensional arrangement of atoms in subsequent synthetic steps. This is a fundamental concept in asymmetric synthesis, where the biological activity of a molecule is often dependent on a single stereoisomer.

The chiral center at the C-2 position, bearing both a hydroxyl group and a trifluoromethyl group, creates a sterically and electronically defined environment. In downstream transformations, this inherent chirality can direct the approach of incoming reagents, favoring the formation of one diastereomer over others. This process, known as substrate-controlled diastereoselection, is a powerful strategy for creating new stereocenters with a predictable configuration. nih.gov

For example, the hydroxyl group can coordinate to Lewis acidic reagents, positioning them on one face of the molecule. Subsequent reactions, such as alkylations or reductions at a neighboring position, would then proceed with high diastereoselectivity. Although specific examples detailing these transformations for this compound require targeted research, the principle is a cornerstone of modern asymmetric synthesis for creating complex chiral molecules. researchgate.netnih.gov

Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products or their derivatives as starting materials for the synthesis of complex target molecules. wikipedia.org This approach leverages the existing chirality of the starting material, thereby avoiding the need for a separate asymmetric synthesis step and ensuring the final product has the correct absolute stereochemistry.

Enantiopure this compound is an ideal candidate for use as a chiral pool building block. Its key features for this application include:

Enantiomeric Purity: It can be synthesized or resolved to provide a single enantiomer.

Defined Stereocenter: It contains a stable stereogenic carbon (C-2).

Versatile Functionality: The free secondary alcohol and the protected primary alcohol (as a benzyl ether) allow for differential chemical manipulation at various stages of a synthetic sequence.

By employing this compound in a chiral pool strategy, synthetic chemists can efficiently incorporate the trifluoromethyl-substituted secondary alcohol moiety directly into a larger, more complex biologically active molecule, preserving the chirality of the original building block.

Development of Novel Synthetic Methodologies

While this compound is a valuable substrate for established synthetic transformations, its utility in the development of fundamentally new synthetic methodologies is an area of ongoing research. The unique combination of a trifluoromethyl group adjacent to a chiral alcohol offers potential for exploring novel reactivity. For example, the strong electron-withdrawing nature of the CF₃ group significantly influences the acidity and reactivity of the neighboring hydroxyl proton and the C-H bond, which could be exploited in novel catalytic cycles or reaction cascades. The development of new methods for enantioselective synthesis and the construction of fluorinated compounds remains a high-priority area in organic chemistry. researchgate.netnih.gov

Participation in Metal-Catalyzed Cross-Coupling Reactions

While direct participation of this compound in metal-catalyzed cross-coupling reactions is not extensively documented, its derivatives, particularly organoboron compounds, are valuable coupling partners. The hydroxyl group can be exploited to introduce functionalities amenable to cross-coupling reactions.

One of the most powerful C-C bond-forming reactions in organic synthesis is the Suzuki-Miyaura cross-coupling. researchgate.net This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate. researchgate.net Although the alcohol itself is not a direct participant, it can be readily converted into a suitable coupling partner. For instance, related potassium 1-(benzyloxy)alkyltrifluoroborates have been successfully employed in palladium-catalyzed Suzuki-Miyaura reactions with aryl and heteroaryl chlorides to produce protected secondary alcohols in high yields. researchgate.net This suggests a viable strategy where this compound could be transformed into its corresponding trifluoroborate salt and subsequently used in Suzuki-Miyaura couplings to introduce the trifluoromethylated benzyloxypropyl moiety into various aromatic and heteroaromatic scaffolds.

The Heck reaction, another cornerstone of palladium-catalyzed cross-coupling, typically involves the reaction of an unsaturated halide with an alkene. researchgate.net For this compound to participate in a Heck-type reaction, the hydroxyl group would likely need to be converted into a leaving group, such as a halide or triflate. This would generate a trifluoromethylated alkyl halide that could potentially undergo a Heck-type reaction with various alkenes, leading to the formation of more complex unsaturated compounds. researchgate.net

Similarly, the Sonogashira coupling, which couples terminal alkynes with aryl or vinyl halides, would require prior functionalization of the alcohol. nih.gov Conversion of the hydroxyl group to a halide would provide a substrate that could potentially participate in Sonogashira reactions, thereby introducing an alkynyl group into the trifluoromethylated backbone.

Table 1: Potential Metal-Catalyzed Cross-Coupling Reactions Involving Derivatives of this compound

| Cross-Coupling Reaction | Required Derivative of this compound | Potential Coupling Partner | Catalyst System (Typical) |

| Suzuki-Miyaura | Potassium trifluoroborate salt | Aryl/Heteroaryl Halide or Triflate | Palladium catalyst (e.g., Pd(OAc)₂) with a phosphine (B1218219) ligand |

| Heck | Halide or Triflate | Alkene | Palladium catalyst (e.g., Pd(OAc)₂) with a phosphine ligand and a base |

| Sonogashira | Halide | Terminal Alkyne | Palladium catalyst, Copper(I) co-catalyst, and a base |

Applications in the Synthesis of Advanced Intermediates

The chiral nature and the presence of both a trifluoromethyl group and a versatile hydroxyl group make this compound an attractive starting material for the synthesis of advanced intermediates, particularly for the pharmaceutical industry. nih.gov The trifluoromethyl group is a common motif in many modern pharmaceuticals due to its ability to enhance metabolic stability, binding affinity, and bioavailability.

This building block can be utilized in the synthesis of chiral trifluoromethylated compounds. For example, it can serve as a precursor for the synthesis of chiral α-trifluoromethyl alcohols and ethers through various chemical transformations. sumitomo-chem.co.jp The benzyloxy group can act as a protecting group for the primary alcohol, allowing for selective reactions at the secondary hydroxyl group. Subsequent deprotection can then reveal the primary alcohol for further functionalization.

Furthermore, this compound can be a key component in the synthesis of fluorinated heterocycles. Heterocyclic compounds are prevalent in medicinal chemistry, and the introduction of a trifluoromethyl group can significantly impact their biological activity. mdpi.com The hydroxyl group of the propanol (B110389) can be used as a handle to construct the heterocyclic ring system, for instance, through cyclization reactions after conversion to a suitable electrophile or nucleophile. An example of a similar strategy is the synthesis of chiral 3-benzyloxy-1- and -2-phenyl-quinazolinones, which are of biomedical interest, through a radical-type cross-coupling reaction with olefins. nih.gov

The synthesis of (2S)-2-benzyloxymethyl-3-phenylpropionic acid derivatives, which are valuable chiral building blocks, has been achieved through stereoselective alkylation, showcasing a strategy where a benzyloxymethyl group is introduced to create a stereocenter. nih.govresearchgate.net This highlights the potential of using this compound as a source of a chiral trifluoromethylated fragment in the asymmetric synthesis of complex molecules.

Table 2: Examples of Advanced Intermediates Potentially Synthesized from this compound

| Class of Advanced Intermediate | Synthetic Strategy | Potential Application |

| Chiral α-Trifluoromethyl Alcohols/Ethers | Derivatization of the hydroxyl group, deprotection of the benzyl ether | Pharmaceutical synthesis, agrochemicals |

| Fluorinated Heterocycles | Cyclization reactions involving the hydroxyl or a derived functional group | Medicinal chemistry, materials science |

| Chiral Trifluoromethylated Carboxylic Acids | Oxidation of the primary alcohol (after debenzylation) | Chiral ligands, resolving agents |

Strategies for Deuterium (B1214612) Labeling and Isotopic Enrichment

Deuterium labeling is a crucial tool in mechanistic studies, metabolic profiling, and in the development of "heavy" drugs with improved pharmacokinetic properties. beilstein-journals.org Several strategies can be envisioned for the deuterium labeling and isotopic enrichment of this compound at various positions.

The proton of the hydroxyl group is readily exchangeable with deuterium by treatment with a deuterium source such as deuterium oxide (D₂O) in the presence of a suitable solvent. This provides a simple method for labeling the hydroxyl group.

For labeling the carbon atom bearing the hydroxyl group (C2), a common method involves the oxidation of the alcohol to the corresponding ketone, followed by a deuterated reducing agent like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄). This would reintroduce the hydroxyl group with a deuterium atom at the C2 position.

The benzylic methylene (B1212753) protons (the -CH₂- group of the benzyl ether) are susceptible to deuteration under certain conditions. For instance, catalytic H-D exchange reactions using a palladium catalyst in the presence of D₂ gas or a deuterium-donating solvent can be employed to label these positions. researchgate.net

Deuterium labeling of the aromatic ring of the benzyl group can be achieved through electrophilic aromatic substitution reactions using deuterated acids or through metal-catalyzed H-D exchange reactions. isotope.com The choice of catalyst and reaction conditions can influence the position and extent of deuteration on the aromatic ring.